1-(4-Fluorophenyl)-3-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea

Description

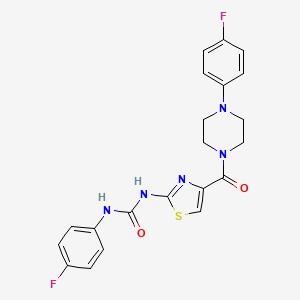

1-(4-Fluorophenyl)-3-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea is a urea-based heterocyclic compound featuring a thiazole core substituted with a piperazine-carbonyl group and a 4-fluorophenyl moiety. Its structure integrates a urea bridge (-NH-CO-NH-) connecting two aromatic systems: a 4-fluorophenyl group and a thiazole ring.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2S/c22-14-1-5-16(6-2-14)24-20(30)26-21-25-18(13-31-21)19(29)28-11-9-27(10-12-28)17-7-3-15(23)4-8-17/h1-8,13H,9-12H2,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJIIJGJKVUYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives, including those similar to our compound, exhibit significant antimicrobial properties. For example, compounds containing thiazole rings have been tested against various Gram-positive and Gram-negative bacteria, showing promising results against drug-resistant strains.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | < 16 |

| 2 | E. faecium | < 32 |

| 3 | C. albicans | < 8 |

These findings suggest that the thiazole moiety in our compound could enhance its antimicrobial potency against resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies indicate that similar compounds can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| A | A549 | 14.0 | < 0.001 |

| B | Caco-2 | 39.8 | < 0.001 |

These results highlight the potential of our compound as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes involved in microbial resistance and cancer cell proliferation. For instance, derivatives containing piperazine structures have been shown to act as agonists at serotonin receptors, which may play a role in modulating cellular responses . Additionally, the inhibition of key metabolic pathways in cancer cells could contribute to its anticancer effects.

Case Studies

-

Synthesis and Testing of Thiazole Derivatives :

A study reported the synthesis of several thiazole derivatives and their evaluation against resistant bacterial strains. The compound similar to ours showed significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting its potential as a therapeutic agent . -

Anticancer Evaluation :

Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating that certain modifications led to enhanced cytotoxicity against A549 and Caco-2 cells. These modifications included varying substituents on the thiazole ring, indicating that structural optimization is crucial for maximizing biological activity .

Scientific Research Applications

Structural Representation

The compound features a urea moiety linked to a thiazole ring and a piperazine derivative, which may contribute to its biological activity. The presence of fluorine atoms can enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of urea, including compounds similar to 1-(4-Fluorophenyl)-3-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea, exhibit significant antimicrobial properties. A study published in MDPI highlighted that new urea derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results against various bacterial strains .

Antitrypanosomal Activity

A notable application of related compounds has been in the treatment of human African trypanosomiasis. A study demonstrated that certain urea derivatives achieved high efficacy in murine models against Trypanosoma brucei, the causative agent of the disease. These findings suggest that the structural components of this compound could be optimized for similar therapeutic effects .

Antioxidant and Antiurease Activities

Recent investigations into the biological activities of piperazine derivatives revealed that compounds derived from 1-(4-Fluorophenyl)piperazine exhibited notable antioxidant and antiurease activities. These properties are crucial for developing treatments for conditions such as kidney stones and oxidative stress-related diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Piperazine Derivative : Starting with 1-(4-Fluorophenyl)piperazine, the compound is reacted with appropriate acyl chlorides to introduce the carbonyl group.

- Thiazole Ring Formation : Utilizing thiazole precursors, a cyclization reaction is performed to incorporate the thiazole moiety into the urea structure.

- Final Coupling Reaction : The final step involves coupling the piperazine derivative with the thiazole-containing urea to yield the target compound.

Yield and Purity

The yield of synthesized compounds often varies based on reaction conditions but typically ranges from 60% to 85%. Purity is assessed using techniques such as NMR spectroscopy and HPLC.

Efficacy Against Trypanosoma brucei

In a controlled study focusing on new urea derivatives, one compound demonstrated a complete cure rate in murine models infected with Trypanosoma brucei. This highlights the potential of structurally similar compounds for developing effective treatments against parasitic infections .

Antimicrobial Screening

A series of synthesized derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant inhibitory effects, suggesting their potential as lead candidates for antibiotic development .

Comparison with Similar Compounds

Table 1: Comparison of Urea-Based Thiazole Derivatives

*Estimated based on structural formula.

Halogen Substitution Effects

Isostructural halogenated analogs (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives) highlight the role of halogens in crystallinity and bioactivity:

- Chloro vs. fluoro : Chlorinated analogs (e.g., compound 4 in ) exhibit enhanced antimicrobial activity compared to fluorinated versions, likely due to increased lipophilicity and membrane penetration .

Piperazine-Carbonyl vs. Other Piperazine Derivatives

The piperazine-carbonyl group in the target compound distinguishes it from analogs with simpler piperazine linkages:

- Piperazine-ethylhydrazine derivatives : Compounds like 11a-11o () feature piperazine-methylthiazole systems with hydrazine side chains, yielding molecular weights between 484.2–602.2 g/mol. These modifications may enhance water solubility but reduce cell permeability compared to the target compound’s carbonyl group .

- Piperazine-thiazole hybrids : describes 1-[4-(4-fluorophenyl)-2-thiazolyl]piperazine derivatives, which lack the urea bridge but share the thiazole-piperazine core, underscoring the urea moiety’s role in hydrogen-bond-driven target engagement .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-fluorophenyl)-3-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea, and how can intermediates be optimized?

- Methodology : Start with a multi-step synthesis involving condensation of fluorophenyl piperazine derivatives with thiazole-carboxyl intermediates. For example, use a coupling agent like EDCl/HOBt to form the urea linkage. Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous piperazine-thiazole syntheses . Monitor intermediates via TLC and purify via column chromatography.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodology : Employ a combination of 1H/13C NMR (to verify fluorophenyl and piperazine protons), IR spectroscopy (to confirm urea C=O and thiazole C=N stretches), and X-ray crystallography (for absolute configuration, as seen in structurally related fluorophenyl-thiazole derivatives) . Mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. What in vitro models are suitable for initial biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets due to fluorophenyl/piperazine motifs) and cell viability assays (e.g., MTT on cancer lines like MCF-7 or HEK293). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodology : Systematically vary substituents on the piperazine and thiazole moieties. For example:

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Modify the urea linker to thiourea or amide derivatives .

- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities before synthesis .

Q. How to resolve contradictions in bioactivity data across different assay systems?

- Methodology : Perform orthogonal assays (e.g., SPR for binding kinetics if enzyme assays show variability) and validate cellular uptake via LC-MS. Address solubility issues by measuring logP (e.g., shake-flask method) and adjusting formulation (e.g., DMSO/PBS ratios) . Cross-reference with PubChem-derived physicochemical descriptors (e.g., TPSA, GI absorption) .

Q. What computational strategies aid in target identification and binding mode prediction?

- Methodology : Use pharmacophore modeling (e.g., PharmaGist) to identify key interaction sites. Perform molecular dynamics simulations (AMBER/GROMACS) to assess stability of the compound in protein binding pockets. Validate predictions with mutagenesis studies on suspected residues (e.g., catalytic histidine in carbonic anhydrase) .

Q. How to optimize reaction yield and scalability using design of experiments (DoE)?

- Methodology : Apply Box-Behnken or factorial designs to test variables (e.g., catalyst concentration, temperature). Use flow chemistry (e.g., microreactors) for enhanced mixing and heat transfer, as demonstrated in diazomethane syntheses . Analyze data via ANOVA and response surface modeling.

Q. What strategies assess in vivo toxicity and pharmacokinetics?

- Methodology : Conduct acute toxicity studies in rodents (OECD 423 guidelines), measuring LD50 and organ histopathology. For pharmacokinetics, use LC-MS/MS to quantify plasma concentrations over time. Compare bioavailability with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. How to evaluate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.